molecular formula C13H10N2O3 B13584256 5-Cinnamylidenebarbituric acid CAS No. 212375-00-3

5-Cinnamylidenebarbituric acid

Cat. No.: B13584256
CAS No.: 212375-00-3
M. Wt: 242.23 g/mol
InChI Key: CRQHPZFBGAKYRX-QPJJXVBHSA-N
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Description

5-(3-phenylprop-2-en-1-ylidene)-1,3-diazinane-2,4,6-trione is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a diazinane ring with a phenylprop-2-en-1-ylidene substituent, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-phenylprop-2-en-1-ylidene)-1,3-diazinane-2,4,6-trione typically involves a Knoevenagel condensation reaction. This reaction is carried out by mixing acetylacetone with cinnamaldehyde in the presence of a base such as pyrrolidine . The reaction mixture is stirred under an ice bath, followed by room temperature stirring to yield the desired product. The product is then purified using column chromatography with n-hexane and ethyl acetate as eluents .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

5-(3-phenylprop-2-en-1-ylidene)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

5-(3-phenylprop-2-en-1-ylidene)-1,3-diazinane-2,4,6-trione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-phenylprop-2-en-1-ylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular functions. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(3-phenylprop-2-en-1-ylidene)-1,3-diazinane-2,4,6-trione apart from similar compounds is its unique diazinane ring structure combined with the phenylprop-2-en-1-ylidene substituent. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

212375-00-3

Molecular Formula

C13H10N2O3

Molecular Weight

242.23 g/mol

IUPAC Name

5-[(E)-3-phenylprop-2-enylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C13H10N2O3/c16-11-10(12(17)15-13(18)14-11)8-4-7-9-5-2-1-3-6-9/h1-8H,(H2,14,15,16,17,18)/b7-4+

InChI Key

CRQHPZFBGAKYRX-QPJJXVBHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C2C(=O)NC(=O)NC2=O

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)NC(=O)NC2=O

Origin of Product

United States

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